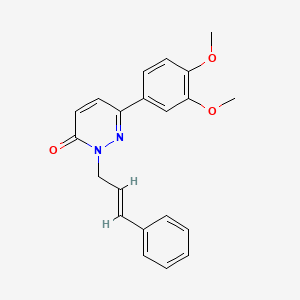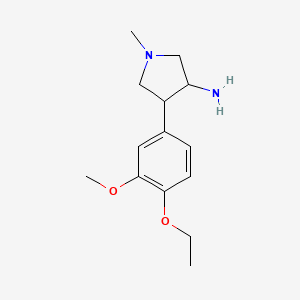
4-(4-Ethoxy-3-methoxyphenyl)-1-methylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Ethoxy-3-methoxyphenyl)-1-methylpyrrolidin-3-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of an ethoxy group and a methoxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxy-3-methoxyphenyl)-1-methylpyrrolidin-3-amine typically involves the alkylation of a pyrrolidine derivative with an appropriately substituted benzyl halide. One common method involves the reaction of 4-ethoxy-3-methoxybenzyl chloride with 1-methylpyrrolidine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxy-3-methoxyphenyl)-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Bases: Potassium carbonate, sodium hydroxide
Solvents: Dimethylformamide (DMF), ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-Ethoxy-3-methoxyphenyl)-1-methylpyrrolidin-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxy-3-methoxyphenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-ethoxyphenethylamine: A similar compound with a phenethylamine backbone, differing in the position of the ethoxy and methoxy groups.
4-Ethoxy-3-methoxyphenylacetonitrile: Another related compound with a nitrile group instead of the pyrrolidine ring.
Uniqueness
4-(4-Ethoxy-3-methoxyphenyl)-1-methylpyrrolidin-3-amine is unique due to its specific substitution pattern and the presence of the pyrrolidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H22N2O2 |
|---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
4-(4-ethoxy-3-methoxyphenyl)-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C14H22N2O2/c1-4-18-13-6-5-10(7-14(13)17-3)11-8-16(2)9-12(11)15/h5-7,11-12H,4,8-9,15H2,1-3H3 |
InChI Key |
JJAAQZPMMVVYLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CN(CC2N)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


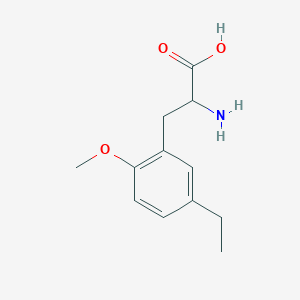
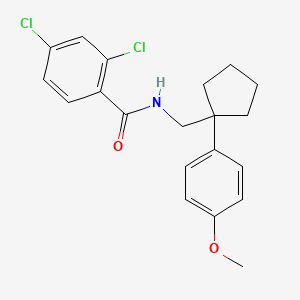
![3-bromo-2-{[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}imidazo[1,2-a]pyrimidine](/img/structure/B14877769.png)
![(E)-5-benzylidene-2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14877777.png)
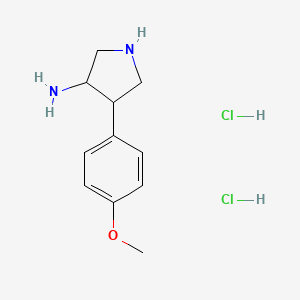
![4,5-dihydro-2H-spiro[benzo[b][1,4]dioxocine-3,3'-pyrrolidine] hydrochloride](/img/structure/B14877789.png)
![11-oxa-4,8-diazatricyclo[6.4.0.02,6]dodecane](/img/structure/B14877796.png)
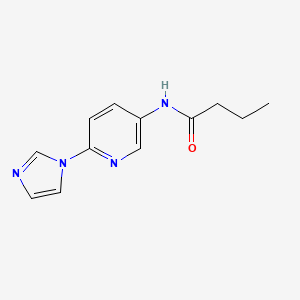


![(E)-2-((4-chlorophenyl)sulfonyl)-3-(9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile](/img/structure/B14877824.png)
![[3-(3,5-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14877834.png)
![1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic acid](/img/structure/B14877836.png)
